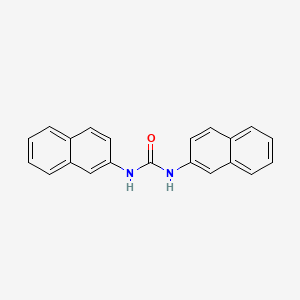
Urea, N,N-di-2-naphthalenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N-di-2-naphthalenyl-: is a derivative of urea where the nitrogen atoms are substituted with 2-naphthalenyl groups. This compound is part of the broader class of N-substituted ureas, which are known for their diverse chemical and biological properties. These compounds are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N-di-2-naphthalenyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-naphthylamine with phosgene to generate the corresponding isocyanate, which then reacts with another molecule of 2-naphthylamine to form the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene, despite its environmental and safety concerns. Alternative methods, such as the use of potassium isocyanate in water without organic co-solvents, have been developed to provide a more environmentally friendly and scalable approach .
化学反应分析
Types of Reactions: Urea, N,N-di-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
Chemistry: In chemistry, Urea, N,N-di-2-naphthalenyl- is used as a building block for synthesizing other complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and van der Waals interactions makes it a candidate for studying protein-ligand interactions .
Medicine: In medicine, derivatives of N-substituted ureas are explored for their pharmacological properties.
Industry: Industrially, Urea, N,N-di-2-naphthalenyl- is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of various commercial products .
作用机制
The mechanism of action of Urea, N,N-di-2-naphthalenyl- involves its ability to form multiple types of interactions with target molecules. It can establish hydrogen bonds with both backbone and side chains of proteins, as well as van der Waals contacts with nonpolar moieties. This promiscuity in interactions makes it a versatile compound for studying protein stability and denaturation .
相似化合物的比较
- N,N’-dimethyl-urea
- N,N’-di-phenyl-urea
- N,N’-di-1-naphthalenyl-urea
Comparison: Compared to other similar compounds, Urea, N,N-di-2-naphthalenyl- is unique due to the presence of two 2-naphthalenyl groups. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for π-π stacking interactions. These properties make it particularly useful in applications requiring strong molecular interactions and stability .
属性
CAS 编号 |
33102-63-5 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1,3-dinaphthalen-2-ylurea |
InChI |
InChI=1S/C21H16N2O/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24) |
InChI 键 |
HJULLKDMHVMMRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


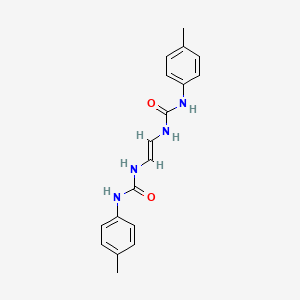
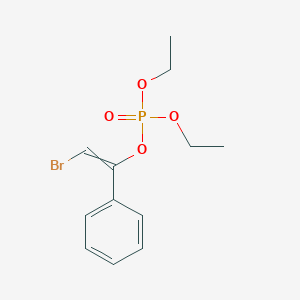
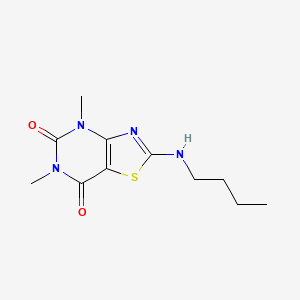
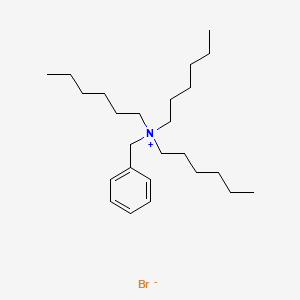
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
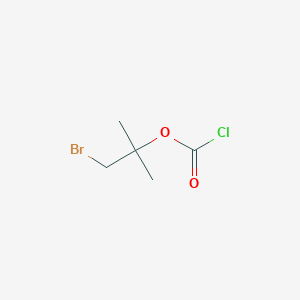
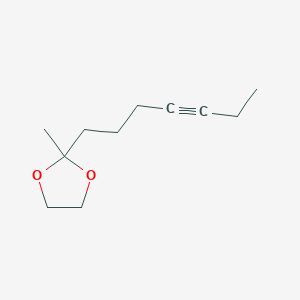
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
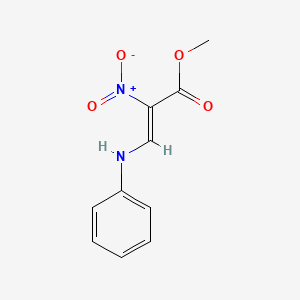
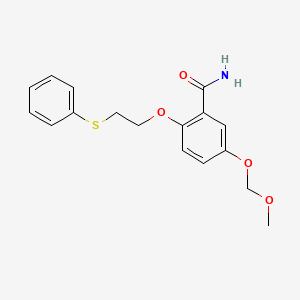
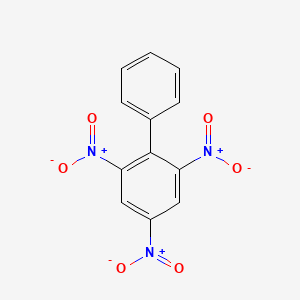

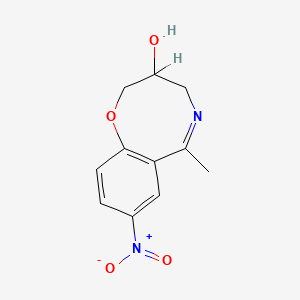
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
